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Compound of Interest

Compound Name: 2-Bromo-5-chloronitrobenzene

Cat. No.: B041759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray crystallography data for halogenated

nitrobenzene derivatives. While crystallographic data for 2-Bromo-5-chloronitrobenzene is

not readily available in public databases, this guide presents a detailed comparison of two

related compounds: 1-Chloro-2-methyl-4-nitrobenzene and 2,4-Dichloronitrobenzene. The

information herein is intended to serve as a valuable resource for researchers in the fields of

chemistry, materials science, and drug development by providing key structural insights and a

standardized experimental protocol for similar compounds.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 1-Chloro-2-methyl-4-

nitrobenzene and 2,4-Dichloronitrobenzene, offering a direct comparison of their solid-state

structures.
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Parameter
1-Chloro-2-methyl-4-
nitrobenzene

2,4-Dichloronitrobenzene

Chemical Formula C₇H₆ClNO₂ C₆H₃Cl₂NO₂

Molecular Weight 171.58 g/mol 192.00 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P 1 2₁/n 1

Unit Cell Dimensions

a 13.5698(8) Å 20.682 Å

b 3.7195(3) Å 3.7484 Å

c 13.5967(8) Å 20.961 Å

α 90° 90.00°

β 91.703(3)° 118.235°

γ 90° 90.00°

Volume (V) 685.96(10) Å³ Not specified

Z 4 8

R-factor 0.0498 0.0333

Experimental Protocols
The determination of crystal structures for compounds such as halogenated nitrobenzenes by

single-crystal X-ray diffraction follows a well-established protocol. This section outlines the

typical methodology.

Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. For small

organic molecules like the title compounds, suitable crystals are often grown from a

supersaturated solution by slow evaporation of a solvent. Common solvents include ethanol,
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methanol, acetone, or mixtures thereof. The process should be slow to allow for the formation

of well-ordered crystals, free from significant defects.

Crystal Mounting and Data Collection
A suitable single crystal is selected under a microscope and mounted on a goniometer head.

The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize

thermal vibrations of the atoms and reduce radiation damage.

X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray

source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at

different orientations.

Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters and the

intensities of the diffraction spots. The crystal system and space group are then determined

from the symmetry of the diffraction pattern.

The crystal structure is solved using direct methods or Patterson methods, which provide an

initial model of the atomic positions. This model is then refined against the experimental data

using least-squares methods. The refinement process adjusts the atomic coordinates, and

thermal parameters to achieve the best possible fit between the calculated and observed

diffraction intensities. The quality of the final structure is assessed by the R-factor, with lower

values indicating a better fit.

Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction

analysis.
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Single-crystal X-ray diffraction workflow.
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This guide provides a foundational understanding of the crystallographic characteristics of

halogenated nitrobenzenes, offering a comparative perspective and a detailed experimental

framework. Researchers can leverage this information to inform their own structural studies

and to better understand the solid-state properties of these and related compounds in the

pursuit of new materials and therapeutics.

To cite this document: BenchChem. [A Comparative Guide to the X-ray Crystallography of
Halogenated Nitrobenzene Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041759#x-ray-crystallography-data-for-2-bromo-5-
chloronitrobenzene-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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